1-Dimethylamino-cyclohexanecarboxylic acid amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Dimethylamino-cyclohexanecarboxylic acid amide is an organic compound that belongs to the class of amidines. Amidines are known for their reactivity and versatility in various chemical reactions. This compound is characterized by the presence of a dimethylamino group attached to a cyclohexylamide structure, making it a valuable building block in organic synthesis and various industrial applications.
Preparation Methods
The synthesis of 1-Dimethylamino-cyclohexanecarboxylic acid amide can be achieved through several routes. One common method involves the reaction of cyclohexylamine with dimethylformamide dimethyl acetal (DMF-DMA) under reflux conditions. The reaction typically proceeds as follows:
Cyclohexylamine and DMF-DMA Reaction: Cyclohexylamine is reacted with DMF-DMA in a suitable solvent, such as toluene, under reflux conditions. The reaction mixture is heated for several hours until the desired product is formed.
Purification: The reaction mixture is then cooled, and the solvent is removed under reduced pressure. The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Dimethylamino-cyclohexanecarboxylic acid amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically leads to the formation of corresponding amides or nitriles.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., toluene, dichloromethane), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions tailored to the desired reaction.
Scientific Research Applications
1-Dimethylamino-cyclohexanecarboxylic acid amide finds applications in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds, ligands for metal complexes, and organocatalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific diseases.
Industry: It is utilized in the production of functional materials, such as polymers and coatings, due to its reactivity and stability.
Mechanism of Action
The mechanism of action of 1-Dimethylamino-cyclohexanecarboxylic acid amide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions by donating its electron pair. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
1-Dimethylamino-cyclohexanecarboxylic acid amide can be compared with other similar compounds, such as:
Cyclohexylamine: A primary amine with a similar cyclohexyl structure but lacking the dimethylamino group.
Dimethylformamide: A common solvent and reagent in organic synthesis, containing a dimethylamino group but lacking the cyclohexyl structure.
N,N-Dimethylcyclohexylamine: A tertiary amine with both dimethyl and cyclohexyl groups but differing in the position of the amino group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and properties, making it valuable in various applications.
Properties
Molecular Formula |
C9H18N2O |
---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
1-(dimethylamino)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C9H18N2O/c1-11(2)9(8(10)12)6-4-3-5-7-9/h3-7H2,1-2H3,(H2,10,12) |
InChI Key |
QQBAXLAGIKAVQM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1(CCCCC1)C(=O)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.